An In-depth Technical Guide to (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH: Physicochemical Properties and Analytical Characterization
An In-depth Technical Guide to (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH: Physicochemical Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated β-Amino Acids in Medicinal Chemistry
(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH, a non-canonical amino acid, stands at the intersection of two pivotal strategies in modern drug discovery: the incorporation of β-amino acids to enhance metabolic stability and induce specific secondary structures in peptides, and the strategic use of fluorine to modulate pharmacokinetic and pharmacodynamic properties. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it an ideal building block for peptide synthesis and drug formulation[1]. The trifluoromethylphenyl group, a bioisostere of a phenyl group, significantly increases lipophilicity, which can lead to improved membrane permeability and bioavailability[1]. This guide provides a comprehensive overview of the physical and chemical properties of (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH and details robust analytical methodologies for its characterization, empowering researchers to confidently integrate this valuable synthon into their drug discovery pipelines.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH is paramount for its effective utilization in synthesis and formulation.
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Caption: Chemical structure and key physical properties of (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH.
Data Summary Table
For ease of reference, the key physical and chemical identifiers for (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH are summarized in the table below.
| Property | Value | Source |
| Synonyms | Boc-D-β-Phe(3-CF3)-OH, (R)-Boc-3-trifluoromethyl-β-phenylalanine | [1] |
| CAS Number | 501015-18-5 | [1] |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | [1] |
| Molecular Weight | 333.31 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 78-84 °C | [1] |
| Optical Rotation | [α]D²⁵ = +30 ± 2° (c=1 in EtOH) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Solubility Profile
While quantitative solubility data is not extensively published, based on its structural components, a qualitative solubility profile can be inferred. The Boc protecting group and the trifluoromethylphenyl moiety contribute to its solubility in a range of organic solvents. It is expected to be soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Its solubility in protic solvents like ethanol is also evident from the conditions used for optical rotation measurement[1]. Preliminary solubility tests in the laboratory are always recommended to determine the optimal solvent for a specific application.
Analytical Characterization: A Guide to Quality Assessment
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH. The following section provides detailed, field-proven protocols for its comprehensive analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is a cornerstone technique for assessing the purity of Boc-protected amino acids. For chiral molecules such as (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH, chiral HPLC is indispensable for confirming enantiomeric purity.
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Caption: A streamlined workflow for the HPLC analysis of (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH.
Experimental Protocol: Chiral Reversed-Phase HPLC
This protocol is adapted from established methods for the chiral separation of Boc-protected amino acids and is designed to provide a robust starting point for method development.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. A Lux Cellulose-2 column (4.6 x 250 mm, 5 µm) has shown excellent performance for similar separations[2][3].
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient tailored to the specific compound is often necessary. A suggested starting gradient is:
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0-2 min: 20% B
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2-15 min: 20% to 70% B
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15-16 min: 70% to 20% B
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16-20 min: 20% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25 °C.
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Detection: UV at 220 nm.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
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Injection Volume: 10 µL.
Causality Behind Experimental Choices:
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Chiral Stationary Phase: Polysaccharide-based CSPs are widely used for their broad enantioselectivity, achieved through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
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Mobile Phase: The combination of water, acetonitrile, and an acidic modifier like TFA is a standard reversed-phase system that provides good peak shape and resolution for acidic compounds like this one. The gradient elution is necessary to effectively separate the desired compound from potential impurities with different polarities.
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UV Detection: The phenyl ring and the carboxyl group provide sufficient chromophores for sensitive detection at 220 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the chemical structure of (R)-Boc-3-(trifluoromethyl)-beta-Phe-OH. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., -NH and -OH).
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
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Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals to observe include the protons of the Boc group (a singlet around 1.4 ppm), the aliphatic protons of the β-amino acid backbone, and the aromatic protons of the trifluoromethylphenyl ring.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect to see signals for the carbonyl carbons, the aromatic carbons (with characteristic splitting due to the CF₃ group), the carbons of the Boc group, and the aliphatic carbons.
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¹⁹F NMR: While not always necessary for routine characterization, a fluorine NMR spectrum would show a singlet for the CF₃ group, confirming its presence.
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Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a detailed fingerprint of the molecule. The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure. The presence of rotamers due to the carbamate bond may lead to peak broadening or duplication of some signals in the NMR spectra, a known phenomenon for Boc-protected amino acids.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Instrumentation: A mass spectrometer equipped with an electrospray ionization source, often coupled with a liquid chromatography system (LC-MS).
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Ionization Mode: ESI is a soft ionization technique suitable for polar molecules and is typically run in both positive and negative ion modes to maximize the chances of observing the molecular ion.
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Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
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Data Analysis:
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Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 334.1. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present.
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Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 332.1 should be observed.
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Self-Validating System: The observation of the correct molecular ion in both positive and negative ion modes provides strong evidence for the identity of the compound. The high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Conclusion: A Versatile Tool for Advancing Drug Discovery
(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH is a valuable and versatile building block for the synthesis of novel peptides and small molecule therapeutics. Its unique combination of a β-amino acid scaffold and a trifluoromethylphenyl moiety offers medicinal chemists a powerful tool to enhance the pharmacological properties of their lead compounds. The detailed physical properties and robust analytical protocols presented in this guide are intended to provide researchers with the necessary information to confidently and effectively utilize this compound in their research and development endeavors, ultimately contributing to the advancement of new medicines.
References
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Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]
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Zhao, H., Li, J. W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]
